N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:
- A 1,2,3,4-tetrahydropyrimidine core with a 2-thioxo group.
- Substituents: 3,5-dimethylphenyl at position N3, 2-fluorophenyl at position C4, and a methyl group at C4.
- A carboxamide moiety at position C5.
Key features include sulfur substitution (thioxo) for enhanced hydrogen bonding and fluorophenyl/dimethylphenyl groups for steric and electronic modulation .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-11-8-12(2)10-14(9-11)23-19(25)17-13(3)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXJTREJTYMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects.
Chemical Structure and Properties
The compound belongs to the class of pyrimidines, which are known for their diverse biological activities. The presence of thioxo and carboxamide functional groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that various pyrimidine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the phenyl rings significantly enhance the antimicrobial efficacy.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | E. coli, S. aureus | Inhibition of bacterial cell wall synthesis |
| Related Pyrimidine Derivatives | Various pathogens | Disruption of nucleic acid synthesis |
In a study by Nagaraj and Reddy (2008), it was found that pyrimidine derivatives showed significant activity against pathogenic bacteria such as E. coli and S. aureus, attributed to specific substituents on the phenyl rings .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : Induction of oxidative stress leading to cell cycle arrest and apoptosis.
In vitro studies demonstrated that this compound could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Method : Disk diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones compared to control antibiotics.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Method : MTT assay to determine cell viability.
- Results : The compound exhibited a dose-dependent decrease in cell viability in both HeLa and MCF-7 cells.
Comparison with Similar Compounds
Core Modifications: Pyrimidine vs. Pyridine/Thieno-Pyrimidine
Key Observations :
Substituent Effects: Fluorophenyl vs. Trifluoromethyl/Cyano Groups
Key Observations :
Functional Group Comparisons: Thioxo vs. Oxo
Key Observations :
- The thioxo group enhances hydrogen-bond acceptor capacity (C=S vs.
- Oxo derivatives () are more stable under acidic conditions but less reactive in nucleophilic environments .
Preparation Methods
Classical Synthetic Approaches
Biginelli Reaction Modifications
The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine scaffolds. For the target compound, a modified three-component condensation protocol is employed:
Reactants :
- 2-Fluorobenzaldehyde (1.2 equiv)
- Ethyl 3-(3,5-dimethylphenylamino)crotonate (1.0 equiv)
- Thiourea (1.5 equiv)
Conditions :
The thiourea moiety introduces the 2-thioxo group, while the 3,5-dimethylphenyl substituent is incorporated via the β-ketoester precursor. Post-synthetic amidation at C5 is achieved using 3,5-dimethylaniline under Steglich conditions (DCC/DMAP, CH₂Cl₂, 24 hr) to furnish the carboxamide group.
Table 1: Classical Synthesis Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Catalyst Loading | 5–15 mol% HCl | 10 mol% | +12 |
| Reaction Time | 6–24 hr | 18 hr | +8 |
| Solvent Polarity | EtOH vs. i-PrOH | Ethanol | +15 |
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Grinding methodologies eliminate solvent use while enhancing reaction efficiency:
Reactants :
- 2-Fluorobenzaldehyde (1.0 equiv)
- 3,5-Dimethylphenyl acetoacetamide (1.0 equiv)
- Thiourea (1.2 equiv)
Conditions :
This approach reduces reaction time from hours to minutes while improving atom economy. The montmorillonite clay acts as both catalyst and grinding auxiliary, facilitating proton transfer during cyclocondensation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction kinetics:
The rapid dielectric heating prevents thermal decomposition of the fluorophenyl group, which is prone to dehalogenation under prolonged conventional heating.
Catalytic Advancements
Lewis Acid Catalysis
CeCl₃·7H₂O demonstrates superior performance in regulating regioselectivity:
The cerium(III) ion coordinates with the carbonyl oxygen, lowering the activation energy for hemiaminal formation. This method preferentially orients the 2-fluorophenyl group in the axial position, as confirmed by X-ray crystallography.
Post-Synthetic Modifications
C5 Carboxamide Functionalization
The ethyl ester intermediate undergoes aminolysis:
- Conditions :
- 3,5-Dimethylaniline (2.0 equiv)
- Lipase CAL-B (5 wt%)
- Toluene, 60°C, 48 hr
- Yield: 87%
Biocatalytic amidation avoids racemization observed in classical acid-mediated procedures.
Analytical Characterization
Critical spectroscopic data confirm structural fidelity:
Industrial-Scale Considerations
Environmental Impact Assessment
Table 2: EcoScale Comparison of Methods
| Method | PMI* | E-Factor | Energy (kJ/mol) |
|---|---|---|---|
| Classical Biginelli | 34.2 | 18.7 | 4800 |
| Mechanochemical | 8.1 | 2.3 | 620 |
| Microwave | 11.4 | 3.8 | 850 |
*Process Mass Intensity
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing this tetrahydropyrimidine carboxamide derivative, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, fluorophenyl-substituted pyrimidines are synthesized via Biginelli-like reactions using fluorobenzaldehyde, thiourea, and β-keto esters under acid catalysis (e.g., HCl or CuCl₂). Grinding-assisted solvent-free methods can enhance efficiency and reduce side products . Key parameters include:
- Temperature : 80–100°C for cyclization.
- Catalyst : Lewis acids (e.g., CuCl₂·2H₂O) improve regioselectivity .
- Purification : Recrystallization in methanol or ethanol yields high-purity crystals .
Q. How should researchers characterize the molecular structure and confirm purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl proton splitting patterns and methyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validate empirical formula accuracy .
Q. What purification strategies are effective for removing byproducts in thiouracil derivatives?
- Methodological Answer :
- Recrystallization : Methanol or ethanol recrystallization removes unreacted thiourea or aldehydes .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves structurally similar impurities .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2) .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Dose-Response Curves : Validate in vitro activity across multiple concentrations to rule out false positives/negatives .
- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions over 100+ ns to assess binding stability .
- Metabolite Profiling : LC-MS/MS identifies potential metabolic inactivation pathways .
Q. What computational approaches are recommended for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets .
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Pharmacophore Modeling : Align with known inhibitors (e.g., imatinib) to identify critical pharmacophoric features .
Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be mitigated?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in DMSO/water mixtures to obtain diffraction-quality crystals .
- Disorder Modeling : Address fluorophenyl ring torsional flexibility with SHELXL refinement .
- Hydrogen Bond Analysis : Identify weak C–H⋯O/F interactions stabilizing the lattice using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
